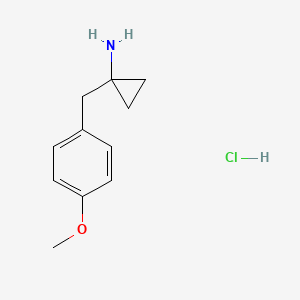

1-(4-Methoxybenzyl)cyclopropanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-4-2-9(3-5-10)8-11(12)6-7-11;/h2-5H,6-8,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEXSOVTVGEQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, valued for its unique conformational constraints and metabolic stability. Its incorporation into drug candidates can significantly impact potency, selectivity, and pharmacokinetic properties.[1] This guide provides a detailed technical overview of 1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride, a compound of interest for its potential applications in the development of novel therapeutics. We will delve into its chemical structure, plausible synthetic routes with detailed protocols, and expected analytical characterization.

Chemical Structure and Properties

1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride is a primary amine featuring a cyclopropane ring substituted with a 4-methoxybenzyl group. The hydrochloride salt form enhances its solubility and stability, making it more amenable for handling and formulation.

Molecular Structure:

Chemical Structure of 1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine HCl

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C11H16ClNO | [2] |

| Molecular Weight | 213.70 g/mol | [2] |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in water and polar organic solvents | Inferred from hydrochloride salt form |

Synthesis of 1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine HCl

A robust and efficient method for the synthesis of primary cyclopropylamines is the Kulinkovich-Szymoniak reaction.[3][4] This reaction utilizes a titanium-mediated cyclopropanation of a nitrile with a Grignard reagent.[5][6][7][8] Below is a proposed detailed protocol for the synthesis of the target compound based on this methodology.

Proposed Synthetic Route:

Proposed synthetic workflow for the target compound.

Experimental Protocol:

Materials:

-

2-(4-methoxyphenyl)acetonitrile

-

Ethylmagnesium bromide (solution in THF)

-

Titanium(IV) isopropoxide

-

Boron trifluoride diethyl etherate

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Hydrochloric acid (solution in dioxane)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Titanacyclopropane Formation: To a solution of 2-(4-methoxyphenyl)acetonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) at room temperature, add titanium(IV) isopropoxide (1.2 eq).

-

Cool the mixture to -50 °C and slowly add a solution of ethylmagnesium bromide in THF (2.4 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Reaction with Nitrile and Cyclization: Cool the mixture to -50 °C and add boron trifluoride diethyl etherate (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Workup and Purification: Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the free amine.

-

Salt Formation: Dissolve the purified free amine in anhydrous diethyl ether and add a solution of HCl in dioxane dropwise with stirring until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford 1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine HCl.

Causality Behind Experimental Choices:

-

The use of titanium(IV) isopropoxide and a Grignard reagent is central to the Kulinkovich reaction, forming the reactive titanacyclopropane intermediate.[9]

-

The subsequent addition of a Lewis acid, such as boron trifluoride diethyl etherate, is crucial in the Szymoniak variation to promote the cyclization of the intermediate formed from the nitrile, leading to the desired primary cyclopropylamine.[3]

-

The reaction is performed under anhydrous and inert conditions to prevent the quenching of the highly reactive Grignard and organotitanium reagents.

-

The final treatment with HCl in a non-aqueous solvent like dioxane ensures the clean precipitation of the hydrochloride salt, aiding in purification and improving the stability of the final product.

Structural Elucidation and Spectroscopic Analysis

Comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized compound. Based on the known spectral data of analogous structures, the following characteristic signals are expected.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the different proton environments in the molecule.[10][11][12]

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | d | 2H | Aromatic protons ortho to the methoxy group |

| ~6.80 | d | 2H | Aromatic protons meta to the methoxy group |

| ~3.75 | s | 3H | Methoxy group (-OCH₃) protons |

| ~2.70 | s | 2H | Methylene bridge (-CH₂-) protons |

| ~1.50 | br s | 3H | Amine protons (-NH₃⁺) |

| ~0.80-1.00 | m | 4H | Cyclopropane ring protons |

The broad singlet for the amine protons is due to proton exchange and quadrupole broadening. The exact chemical shift can vary depending on the solvent and concentration.[11] The upfield chemical shift of the cyclopropane protons is a characteristic feature resulting from the ring current effect of the strained three-membered ring.[13][14]

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the number of unique carbon environments.[15][16]

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | Aromatic carbon attached to the methoxy group |

| ~130.0 | Aromatic carbons ortho to the methoxy group |

| ~128.0 | Quaternary aromatic carbon |

| ~114.0 | Aromatic carbons meta to the methoxy group |

| ~55.0 | Methoxy carbon (-OCH₃) |

| ~45.0 | Methylene bridge carbon (-CH₂) |

| ~35.0 | Quaternary cyclopropane carbon |

| ~15.0 | Methylene carbons of the cyclopropane ring |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[17][18][19][20][21]

Predicted FTIR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong | N-H stretching of the ammonium salt |

| ~2950-2850 | Medium | C-H stretching of alkyl and aromatic groups |

| ~1610, 1510 | Strong | C=C stretching of the aromatic ring |

| ~1250 | Strong | C-O stretching of the aryl ether |

| ~1030 | Medium | C-N stretching |

| ~830 | Strong | Out-of-plane C-H bending of the 1,4-disubstituted aromatic ring |

The broad absorption in the 3000-2800 cm⁻¹ region is characteristic of the stretching vibrations of the ammonium cation in the hydrochloride salt.[17][18]

Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (ESI+):

-

[M+H]⁺: Expected at m/z = 178.12, corresponding to the protonated free amine (C₁₁H₁₆NO⁺).

-

Major Fragmentation Pathways: The primary fragmentation is expected to be the benzylic cleavage, resulting in the loss of the cyclopropylamine moiety to give a stable tropylium-like cation at m/z 121, corresponding to the 4-methoxybenzyl fragment.[22][23][24][25] Further fragmentation of the cyclopropylamine portion could also be observed.

Potential Applications and Pharmacological Relevance

-

Central Nervous System (CNS) Agents: The incorporation of a 4-methoxyphenyl group is common in various CNS-active compounds. The cyclopropylamine scaffold is also present in certain antidepressants and other neuroactive agents.

-

Enzyme Inhibitors: The rigid cyclopropane ring can serve as a key element for binding to the active site of enzymes, potentially leading to potent and selective inhibitors.

-

Metabolic Stability: The cyclopropyl group is often introduced into drug candidates to block sites of metabolism, thereby improving the pharmacokinetic profile of a molecule.[1]

Further research is warranted to explore the specific biological activities of this compound and to fully elucidate its therapeutic potential.

References

- Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.

- Kulinkovich, O. G., Sviridov, S. V., Vasilevskii, D. A., & Pritytskaya, T. S. (1989). Zh. Org. Khim., 25, 2244.

-

Kulinkovich Reaction. In Wikipedia. Retrieved February 12, 2026, from [Link]

-

Kulinkovich Reaction. Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

Kulinkovich Reaction. SynArchive. Retrieved February 12, 2026, from [Link]

- Li, W., Gao, J. J., Lorenz, J. C., et al. (2012). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Organic Process Research & Development, 16(5), 843-851.

-

Synthesis Workshop: The Kulinkovich Reaction (Episode 42). (2021, January 16). YouTube. Retrieved from [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Retrieved February 12, 2026, from [Link]

- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020).

-

Mass Spectrometry: Fragmentation. University of Arizona. Retrieved February 12, 2026, from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved February 12, 2026, from [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). Molecules, 28(4), 1833.

- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). Molecules, 27(23), 8466.

- 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. (2013). The Journal of Organic Chemistry, 78(4), 1504-1507.

- Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4242-4245.

- An Expedient and Practical Method for the Synthesis of a Diverse Series of Cyclopropane α-Amino Acids and Amines. (2006). The Journal of Organic Chemistry, 71(19), 7135-7143.

-

Comparisons between the experimental available FTIR-1 spectra of free... ResearchGate. Retrieved February 12, 2026, from [Link]

-

-Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. ResearchGate. Retrieved February 12, 2026, from [Link]

-

Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl. ResearchGate. Retrieved February 12, 2026, from [Link]

- WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). Arabian Journal of Chemistry, 11(8), 1269-1276.

-

Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. Retrieved February 12, 2026, from [Link]

- Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. (2015). Organic & Biomolecular Chemistry, 13(24), 6756-6760.

-

13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Retrieved February 12, 2026, from [Link]

- ATR-FTIR spectroscopy and chemometrics: An interesting tool to discriminate and characterize counterfeit medicines. (2015). Journal of Pharmaceutical and Biomedical Analysis, 112, 1-9.

-

Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Retrieved February 12, 2026, from [Link]

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169708.

- FTIR INTERPRETATION OF DRUGS. (2020). Research Journal of Pharmacy and Technology, 13(8), 3931-3937.

- 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. (2013). The Journal of Organic Chemistry, 78(4), 1504-1507.

- (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). Molbank, 2023(1), M1561.

- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2022). Journal of the American Society for Mass Spectrometry, 33(5), 844-855.

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Retrieved February 12, 2026, from [Link]

- A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. (2019). Molecules, 24(10), 1989.

- Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. (2021). Pharmaceutics, 13(8), 1234.

- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules, 28(18), 6510.

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0247295) [np-mrd.org]

- 6. synarchive.com [synarchive.com]

- 7. Kulinkovich Reaction [organic-chemistry.org]

- 8. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 9. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0235194) [np-mrd.org]

- 10. compoundchem.com [compoundchem.com]

- 11. chemistryconnected.com [chemistryconnected.com]

- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 13. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ATR-FTIR spectroscopy and chemometrics: An interesting tool to discriminate and characterize counterfeit medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rjpn.org [rjpn.org]

- 21. mdpi.com [mdpi.com]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 23. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Applications of 1-(4-Methoxybenzyl)cyclopropanamine Hydrochloride: A Guide for Researchers

Introduction: The Strategic Value of the Cyclopropylamine Moiety

In the landscape of modern medicinal chemistry and drug development, the cyclopropylamine scaffold has emerged as a privileged structural motif. Its inherent conformational rigidity and unique electronic properties can impart significant advantages to a drug candidate, including enhanced potency, improved metabolic stability, and modulation of physicochemical properties to optimize pharmacokinetic profiles.[1][2] The strained three-membered ring can act as a bioisosteric replacement for larger, more flexible groups, locking a molecule into a bioactive conformation and thereby improving its binding affinity to the target protein.[1] This guide provides detailed protocols and application notes for the synthesis and utilization of a key building block in this chemical space: 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride.

The inclusion of the 4-methoxybenzyl (MPM) group serves a dual purpose. It can act as a protecting group for the primary amine, allowing for selective transformations at other parts of a molecule, and its presence can also be integral to the final molecular architecture of a drug candidate. Understanding the synthesis of this versatile building block and the methods for its subsequent manipulation is therefore of significant interest to researchers in drug discovery and process development.

Synthesis of this compound

A robust and efficient method for the synthesis of primary cyclopropylamines is the Kulinkovich-Szymoniak reaction.[3][4] This titanium-mediated cyclopropanation of nitriles offers a direct route to the desired scaffold. The following protocol details the synthesis of 1-(4-Methoxybenzyl)cyclopropanamine, which is then converted to its hydrochloride salt for improved stability and handling.

Protocol 1: Synthesis via Kulinkovich-Szymoniak Reaction

This protocol is adapted from the general procedure for the Kulinkovich-Szymoniak reaction.[3]

Reaction Scheme:

A visual representation of the Kulinkovich-Szymoniak reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Methoxybenzyl cyanide | 147.18 | 1.47 g | 10.0 |

| Titanium(IV) isopropoxide | 284.22 | 2.84 g | 10.0 |

| Ethylmagnesium bromide (3.0 M in diethyl ether) | - | 6.7 mL | 20.0 |

| Boron trifluoride diethyl etherate | 141.93 | 1.42 g | 10.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |

| Diethyl ether (anhydrous) | - | 100 mL | - |

| Hydrochloric acid (2.0 M in diethyl ether) | - | As needed | - |

| Saturated aqueous sodium bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate | - | - | - |

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-methoxybenzyl cyanide (1.47 g, 10.0 mmol) and anhydrous THF (20 mL).

-

Titanium Complex Formation: Cool the solution to 0 °C in an ice bath. Add titanium(IV) isopropoxide (2.84 g, 10.0 mmol) dropwise to the stirred solution.

-

Grignard Reagent Addition: Slowly add ethylmagnesium bromide (6.7 mL of a 3.0 M solution in diethyl ether, 20.0 mmol) to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Lewis Acid Treatment: Cool the reaction mixture back to 0 °C and add boron trifluoride diethyl etherate (1.42 g, 10.0 mmol) dropwise. Stir the mixture at room temperature for an additional 2 hours.

-

Work-up: Quench the reaction by the slow addition of water (10 mL). Add diethyl ether (50 mL) and filter the mixture through a pad of Celite®. Wash the filtrate with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (25 mL).

-

Purification of the Free Base: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-methoxybenzyl)cyclopropanamine as an oil. Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5).

-

Formation of the Hydrochloride Salt: Dissolve the purified free base in anhydrous diethyl ether (50 mL). Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Application Notes: A Versatile Building Block in Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The primary amine can be readily functionalized, and the 4-methoxybenzyl group can be retained as part of the final structure or removed to unmask a primary amine.

Application 1: Synthesis of N-Acylated Derivatives as Potential LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is a key enzyme involved in epigenetic regulation and has emerged as a promising target for cancer therapy.[5] Many potent LSD1 inhibitors are derived from Tranylcypromine (2-phenylcyclopropylamine), and the introduction of substituents on the cyclopropylamine nitrogen can significantly enhance potency and selectivity.[6] The following protocol provides a general method for the N-acylation of 1-(4-Methoxybenzyl)cyclopropanamine.

Reaction Scheme:

A general scheme for the N-acylation of 1-(4-Methoxybenzyl)cyclopropanamine.

Protocol 2: N-Acetylation of 1-(4-Methoxybenzyl)cyclopropanamine

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 213.70 | 214 mg | 1.0 |

| Acetyl chloride | 78.50 | 86 mg | 1.1 |

| Triethylamine | 101.19 | 223 mg | 2.2 |

| Dichloromethane (DCM, anhydrous) | - | 10 mL | - |

| 1 M Hydrochloric acid | - | 10 mL | - |

| Saturated aqueous sodium bicarbonate | - | 10 mL | - |

| Brine | - | 10 mL | - |

| Anhydrous sodium sulfate | - | - | - |

Procedure:

-

Reaction Setup: Suspend this compound (214 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Base Addition: Add triethylamine (223 mg, 2.2 mmol) to the suspension and stir until the solid dissolves.

-

Acylation: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (86 mg, 1.1 mmol) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with water (10 mL). Separate the organic layer and wash it sequentially with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate, 3:1) to yield N-(1-(4-methoxybenzyl)cyclopropyl)acetamide.

Application 2: Deprotection to Yield the Primary Cyclopropylamine

In many synthetic strategies, the 4-methoxybenzyl group serves as a protecting group for the primary amine. Its removal unmasks a reactive handle for further functionalization. Oxidative deprotection using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common and effective method.[7]

Reaction Scheme:

Oxidative deprotection of the 4-methoxybenzyl group.

Protocol 3: Oxidative Deprotection of an N-(4-Methoxybenzyl)cyclopropyl Derivative

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| N-(1-(4-Methoxybenzyl)cyclopropyl)acetamide | 219.28 | 219 mg | 1.0 |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 227.01 | 272 mg | 1.2 |

| Dichloromethane (DCM) | - | 9 mL | - |

| Water | - | 1 mL | - |

| Saturated aqueous sodium bicarbonate | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous sodium sulfate | - | - | - |

Procedure:

-

Reaction Setup: Dissolve the N-(1-(4-methoxybenzyl)cyclopropyl)acetamide (219 mg, 1.0 mmol) in a mixture of DCM (9 mL) and water (1 mL) in a round-bottom flask.

-

DDQ Addition: Add DDQ (272 mg, 1.2 mmol) to the solution at room temperature. The reaction mixture will typically turn dark.

-

Reaction Progression: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (20 mL). Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the deprotected primary amine.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The protocols provided herein offer a practical guide for its synthesis and subsequent functionalization. The strategic use of the cyclopropylamine moiety, enabled by accessible starting materials like the one described, will continue to be a key strategy in the development of novel therapeutics.

References

- Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.

- Kulinkovich, O. G., Sviridov, S. V., Vasilevskii, D. A., & Pritytskaya, T. S. (1989). Titanium(IV) isopropoxide-ethylmagnesium bromide as a new convenient reagent for the synthesis of cyclopropanols from carboxylic acid esters. Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.

- Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl, MPM (4-methoxybenzyl) and DMPM (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028.

- Mould, R. J., Aly, M. F., Baker, G. B., Coutts, R. T., & Dewhurst, W. G. (1991). Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors. Journal of pharmacy and pharmacology, 43(6), 415-418.

- Somei, M., Yamada, F., & Kunimoto, M. (1998). p-Methoxybenzyl group as a protecting group of the nitrogen in indole derivatives: deprotection by DDQ or trifluoroacetic acid. Heterocycles, 48(1), 1-4.

- Mayr, H., & Ofial, A. R. (2008). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 80(8), 1807-1819.

- Mould, D. P., Alli, C., & Bremner, K. H. (2015). Cyclopropanamine Compounds and Use Thereof. ACS medicinal chemistry letters, 7(1), 10–11.

- Ofial, A. R., & Mayr, H. (2006). Ring-opening reactions of electrophilic cyclopropanes with thiophenolates. The Journal of organic chemistry, 71(2), 642–649.

- Kulinkovich, O. G. (2004). The Kulinkovich reaction. Synlett, (1), 77-89.

- Ube, H., & Shimizu, M. (2012). 4-(4,5-Diphenyl-1H-imidazol-2-yl)-2,3,5,6-tetrafluoroisophthalonitrile. Organic Syntheses, 89, 297-306.

- de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2005). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 81, 142.

- Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from a relevant organic chemistry resource.

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).

- Mayr, H., & Ofial, A. R. (2017). Reactivity of electrophilic cyclopropanes. Beilstein journal of organic chemistry, 13, 2206–2227.

- Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.

- Fields, C. G., Fields, G. B., Noble, R. L., & Cross, T. A. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of peptide science : an official publication of the European Peptide Society, 25(11), e3215.

- Tandon, M., & Wagh, B. D. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(13), 5913–5946.

- Schober, M., MacDermaid, C. M., Lonsdale, R., Morse, J. S., Rosson, G., Faler, C. A., ... & Roiban, G. D. (2019). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase.

- BenchChem. (n.d.). Applications in medicinal chemistry for cyclopropyl-containing compounds.

- Wu, J., He, L., & Chen, J. R. (2019). Organocatalytic Ring-opening Polymerization of N-Acylated-1,4-oxazepan-7-ones Towards Well-defined Poly(ester amide)s. Polymer Chemistry, 10(42), 5785-5792.

- Tanaka, K., & Fu, G. C. (2003). First synthesis of acylated nitrocyclopropanes. The Journal of organic chemistry, 68(25), 9789–9791.

- Ofial, A. R., & Mayr, H. (2021). Inherent Reactivity of Spiro-Activated Electrophilic Cyclopropanes. Chemistry – A European Journal, 27(60), 14945-14954.

- Lee, Y., & Kim, Y. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. Biochemistry, 46(27), 8029–8035.

- Yue, D., Yao, T., & Larock, R. C. (2005). Competition Studies in Alkyne Electrophilic Cyclization Reactions. The Journal of organic chemistry, 70(25), 10292–10296.

- Sibi, M. P., & Soeta, T. (2006). C-acylation of cyclopropanols: preparation of functionalized 1,4-diketones. Organic letters, 8(21), 4683–4685.

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 5. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. total-synthesis.com [total-synthesis.com]

Application Note: Optimized Amide Coupling Strategies for Cyclopropanamine Derivatives

Topic: High-Performance Amide Coupling Conditions for Cyclopropanamine Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

Cyclopropanamine (CPA) motifs are ubiquitous in modern drug discovery (e.g., Orexin antagonists, quinolone antibiotics) due to their ability to improve metabolic stability and restrict conformational freedom. However, the unique electronic and steric properties of the cyclopropane ring render these amines significantly less nucleophilic than their acyclic alkyl counterparts.

This guide provides a technical analysis of the "cyclopropylamine problem" and offers three distinct, field-validated protocols to overcome low reactivity while mitigating risks such as ring-opening and racemization.

Scientific Foundation: The Nucleophilicity Challenge

To optimize coupling, one must understand why cyclopropanamines are difficult substrates. The difficulty arises from the hybridization of the cyclopropane ring carbons.

Hybridization and Basicity

Unlike a standard alkyl amine (

-

The Walsh Orbital Effect: The electron-withdrawing nature of the cyclopropane ring (due to high

-character in the ring bonds) pulls electron density away from the nitrogen lone pair. -

pKa Impact: This electronic effect lowers the basicity (and nucleophilicity) of the amine.[1]

Table 1: Comparative Basicity of Amines (Conjugate Acid pKa)

| Amine Type | Structure | Hybridization (approx) | pKa (Conjugate Acid) | Relative Nucleophilicity |

| Isopropylamine | ~10.6 | High | ||

| Cyclopropylamine | ~9.1 | Moderate/Low | ||

| Aniline | ~4.6 | Very Low |

Insight: While not as deactivated as anilines, cyclopropanamines sit in a "dead zone" where standard EDC/HOBt couplings often stall, yet they remain sensitive to the harsh acid chloride conditions used for anilines.

Strategic Reagent Selection

Selecting the correct coupling agent is a function of scale, steric hindrance (e.g., 1-substituted cyclopropanes), and acid sensitivity.

Figure 1: Decision matrix for selecting the optimal coupling protocol.

Detailed Experimental Protocols

Protocol A: The "Discovery Standard" (HATU)

Best for: Rapid synthesis, small scale (<100 mg), unhindered acids. Mechanism: HATU generates an O-At active ester (7-azabenzotriazole), which is more reactive and less sterically bulky than the corresponding OBt ester, facilitating attack by the weaker cyclopropyl nucleophile.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

HATU (1.1 – 1.2 equiv)

-

DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: DMF (anhydrous)

Procedure:

-

Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).

-

Add DIPEA (3.0 equiv) and stir for 2 minutes at Room Temperature (RT). Note: Ensure pH is >8.

-

Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange.

-

Stir for 5–10 minutes to ensure formation of the activated ester (monitor by LCMS if possible; look for M+ActiveEster mass).

-

Add Cyclopropanamine (1.2 equiv).

-

Stir at RT for 1–4 hours.

-

Optimization: If conversion is <50% after 2 hours, heat to 50°C.

-

-

Workup: Dilute with EtOAc, wash with sat.

(x2), water (x1), and brine (x1). Dry over

Protocol B: The "Process Standard" (T3P - Propylphosphonic Anhydride)

Best for: Scale-up (>1g), chiral substrates (lowest epimerization risk), and easy workup. Mechanism: T3P acts as a kinetic dehydrating agent. It does not require pre-activation.[2][3] The byproducts are water-soluble, eliminating the need for chromatography in many cases.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Cyclopropanamine (1.1 – 1.5 equiv)

-

Base: Pyridine (3.0 – 5.0 equiv) OR N-Methylmorpholine (NMM). Note: DIPEA can be used but Pyridine often gives higher yields with T3P.

-

T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).

Procedure:

-

Charge the reaction vessel with Carboxylic Acid (1.0 equiv), Cyclopropanamine (1.2 equiv), and Solvent (EtOAc, 5-10 volumes).

-

Cool the mixture to 0°C (ice bath).

-

Add Pyridine (4.0 equiv).[4]

-

Dropwise add T3P solution (1.5 equiv) over 10–15 minutes. Exotherm control is critical to prevent impurities.

-

Allow to warm to RT and stir for 2–12 hours.

-

Note: T3P reactions are often slower than HATU but cleaner.

-

-

Workup: Add water directly to the reaction mixture. Separate layers. Wash organic layer with 0.5M HCl (to remove excess pyridine/amine), then sat.

, then brine. -

Evaporate solvent.

Protocol C: The "Steric Powerhouse" (Ghosez’s Reagent)

Best for: Extremely hindered acids (e.g., tertiary carbons), electron-deficient amines, or acid-sensitive protecting groups (Boc/Cbz) that cannot survive

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Ghosez’s Reagent (1.1 – 1.5 equiv)

-

Base:

or DIPEA (2.0 – 3.0 equiv) -

Solvent: DCM or

(dry).

Procedure:

-

Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.2 M).

-

Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.

-

Stir for 1–2 hours. Monitor by TLC (acid to acid chloride conversion) or quench an aliquot with MeOH to check for methyl ester by LCMS.

-

Crucial Step: Do not isolate. Cool the mixture to 0°C.

-

Add Base (DIPEA, 2.0 equiv) followed by Cyclopropanamine (1.2 – 1.5 equiv).

-

Allow to warm to RT and stir for 2 hours.

-

Workup: Standard aqueous extraction (DCM/Water).

Troubleshooting & Stability: The Ring-Opening Risk

A critical failure mode in cyclopropanamine chemistry is the opening of the cyclopropane ring. This typically occurs via two mechanisms: Radical Single Electron Transfer (SET) or Acid-Catalyzed Homo-Conjugate addition.

Figure 2: Mechanisms of cyclopropane ring instability during coupling or deprotection.

Mitigation Strategies:

-

Avoid Radical Sources: Do not use old THF (peroxides) or reagents known to generate radicals.

-

Acid Sensitivity: If the cyclopropane has a donor group (e.g., aryl) at the 2-position, it is highly prone to acid-catalyzed ring opening. Avoid heating in HCl or TFA during deprotection steps post-coupling.

-

Order of Addition: Always buffer the amine with base before adding to the activated acid species to prevent transient high-acidity environments.

References

-

T3P Optimization: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[6] Process Res. Dev.2016 , 20, 140–177. Link

-

Ghosez Reagent: Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions."[7] J. Chem. Soc., Chem. Commun.[7]1979 , 1180.[7] Link

-

HATU Protocols: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[8] J. Am. Chem. Soc.[9]1993 , 115, 4397. Link

-

Cyclopropylamine Properties: "Nucleophilicity Trends of Amines." Master Organic Chemistry. Link

-

General Amide Coupling: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.[9]2009 , 38, 606-631. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 4. reddit.com [reddit.com]

- 5. Ghosez’s Reagent | Eburon [eburon-organics.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. atlanchimpharma.com [atlanchimpharma.com]

- 8. peptide.com [peptide.com]

- 9. pubs.acs.org [pubs.acs.org]

Procedure for converting 1-(4-Methoxybenzyl)cyclopropanamine HCl to free base

Application Note: Strategic Neutralization and Isolation of 1-(4-Methoxybenzyl)cyclopropanamine Free Base

Executive Summary & Chemical Context

This application note details the procedure for converting 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride (HCl salt) into its catalytically active free base form. This transformation is a critical precursor step for nucleophilic substitution, reductive amination, or peptide coupling reactions where the protonated amine is non-reactive.

Chemical Rationale: The target molecule features a primary amine attached to a cyclopropane ring at a quaternary carbon center, sterically crowded by a para-methoxybenzyl (PMB) group. While the cyclopropane ring introduces ring strain (~27.5 kcal/mol), it is kinetically stable under basic conditions. The primary challenge is not stability, but efficient mass transfer during neutralization due to the lipophilicity of the PMB group and the potential for emulsion formation.

Key Physical Properties:

| Property | Value (Approx.) | Implication for Protocol |

| MW (Salt) | ~213.7 g/mol | Precursor mass calculation. |

| MW (Free Base) | ~177.2 g/mol | Theoretical yield target. |

| pKa (Conj. Acid) | ~9.0 – 9.5 | Requires pH > 11 for >99% deprotonation. |

| Solubility (Salt) | Water, MeOH | Initial dissolution phase. |

| Solubility (Base) | DCM, EtOAc, MTBE | Extraction solvent choice. |

| Volatility | Low/Moderate | Risk of loss under high vacuum is low, but exists. |

Methodology Selection

Two protocols are provided based on scale and purity requirements.

-

Protocol A (Biphasic Extraction): The standard industrial approach for scales >100 mg. It utilizes a thermodynamic pH swing to drive the amine into the organic phase.

-

Protocol B (Solid Phase Extraction - SCX): Recommended for high-throughput screening (HTS) or small scales (<50 mg) where trace water removal is critical.

Protocol A: Biphasic Neutralization (Standard)

Reagents:

-

Dichloromethane (DCM) (HPLC Grade)

-

1N Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (Na₂CO₃)

-

Brine (Saturated NaCl)

-

Sodium Sulfate (Na₂SO₄) - Anhydrous

Step-by-Step Procedure:

-

Dissolution:

-

Suspend the amine hydrochloride salt in a minimal volume of water (approx. 10 mL per gram of salt).

-

Note: If the salt is not fully soluble, add a small amount of Methanol (<5% v/v) to aid dissolution, though this may slightly increase organic solubility in the aqueous layer later.

-

-

Basification (The pH Swing):

-

Place the aqueous solution in a separatory funnel.

-

Slowly add 1N NaOH (or Sat. Na₂CO₃ for milder conditions) while swirling.

-

Critical Check: Monitor pH using universal indicator paper. The target pH is 12-14 .

-

Mechanism:[1][2][3] At pH > pKa + 2, the equilibrium shifts almost exclusively to the uncharged free base (

), rendering it insoluble in water but highly soluble in organic solvents.

-

-

Extraction:

-

Add DCM (volume equal to the aqueous phase).

-

Shake vigorously for 2 minutes with frequent venting. The lipophilic PMB group will drive the free base into the DCM layer.

-

Allow layers to separate completely. Collect the lower organic layer.

-

Repeat: Perform this extraction 2 more times (Total 3x extractions) to ensure quantitative recovery.

-

-

Washing & Drying:

-

Combine the organic extracts.

-

Wash with Brine (1x) to remove residual water and inorganic salts.

-

Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

-

Why Na₂SO₄? It is a neutral drying agent. MgSO₄ is slightly acidic and can occasionally trap amines.

-

-

Concentration:

Diagram 1: Biphasic Extraction Workflow

Caption: Workflow for the thermodynamic isolation of the amine free base via biphasic extraction.

Protocol B: Solid Phase Extraction (SCX)

Reagents:

-

SCX-2 (Strong Cation Exchange) Cartridge (Silica-bound propylsulfonic acid)

-

Methanol (MeOH)

-

2M Ammonia in Methanol (

)

Procedure:

-

Load: Dissolve the HCl salt in MeOH and load onto the pre-conditioned SCX cartridge. The amine binds to the sulfonic acid sites; chloride ions wash through.

-

Wash: Flush with MeOH (3 column volumes) to remove non-basic impurities.

-

Elute: Elute with 2M NH₃ in MeOH . The excess ammonia displaces the target amine.

-

Finish: Concentrate the eluate to obtain the pure free base.

Quality Control & Self-Validation

To ensure the process was successful, utilize the following validation checks:

| Method | Observation Criteria | Pass/Fail Indicator |

| ¹H NMR (CDCl₃) | Check chemical shift of | Pass: Shift moves upfield (shielded) compared to salt. Broad |

| Silver Nitrate Test | Dissolve product in water/HNO₃, add AgNO₃. | Pass: No precipitate (Clear). Fail: White precipitate (AgCl) indicates residual salt. |

| Gravimetric | Compare isolated mass to theoretical yield. | Pass: Yield > 90%. |

Diagram 2: Chemical Equilibrium Mechanism

Caption: Deprotonation mechanism shifting solubility preference from aqueous to organic phase.

Storage & Stability

-

CO₂ Sensitivity: Primary amines rapidly absorb atmospheric CO₂ to form carbamates.

-

Action: Store under an inert atmosphere (Nitrogen or Argon).

-

-

Temperature: Store at 2-8°C .

-

Shelf Life: The free base is less stable than the HCl salt. Prepare fresh before use or store as a solution in anhydrous solvent if possible.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).

-

Sigma-Aldrich. (n.d.). Product Specification: 1-(4-Methoxybenzyl)cyclopropan-1-amine hydrochloride. Retrieved February 12, 2026.[1]

-

PubChem. (2026).[6] Compound Summary: Cyclopropylamine Derivatives. National Center for Biotechnology Information.

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. Cyclopropylamine | 765-30-0 [chemicalbook.com]

- 3. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]

- 4. reddit.com [reddit.com]

- 5. guidechem.com [guidechem.com]

- 6. (1S,2S)-2-methoxycyclopropanamine hydrochloride | C4H10ClNO | CID 154809912 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Storage and Stability of 1-(4-Methoxybenzyl)cyclopropanamine Hydrochloride

Part 1: Executive Summary & Chemical Profile

1-(4-Methoxybenzyl)cyclopropanamine hydrochloride is a specialized primary amine intermediate often used in the synthesis of LSD1 inhibitors and conformationally restricted phenethylamine analogues. Its unique structure—featuring a primary amine and a p-methoxybenzyl (PMB) group geminally substituted on a strained cyclopropane ring—presents specific stability challenges.

While the hydrochloride salt form significantly improves stability compared to the volatile free base, this compound remains susceptible to hygroscopic degradation and benzylic oxidation if mishandled. This guide provides a self-validating protocol for the storage, solubilization, and quality control of this reagent.

Chemical Identity Profile

| Property | Detail |

| CAS Number | 1152508-36-5 (Generic/Related) |

| Formula | C₁₁H₁₅NO[1][2][3][4][5] • HCl |

| MW | 213.70 g/mol |

| Structure Type | Gem-disubstituted Cyclopropane (Primary Amine) |

| Solubility | DMSO (>20 mg/mL), Methanol (>20 mg/mL), Water (>10 mg/mL) |

| pKa (Calc) | ~8.5–9.0 (Conjugate acid) |

| Appearance | White to off-white solid |

Part 2: Stability Risk Assessment

To ensure experimental reproducibility, researchers must understand the specific degradation pathways associated with this molecule.

Benzylic Oxidation (High Risk)

The methylene bridge (benzylic position) connecting the electron-rich 4-methoxyphenyl ring to the cyclopropane core is prone to radical autoxidation, especially in solution. This leads to the formation of peroxides or ketones, which can react with the primary amine to form imines (Schiff bases).

Hygroscopicity & Hydrolysis (Medium Risk)

Amine hydrochlorides are inherently hygroscopic. Absorption of atmospheric moisture leads to:

-

Concentration drift: Weighing errors due to water mass.

-

Hydrolysis: If residual synthesis impurities (e.g., nitriles or amides) are present, moisture accelerates their breakdown.

Cyclopropane Ring Strain (Low Risk in Salt Form)

While cyclopropanes are strained, the hydrochloride salt effectively "locks" the nitrogen lone pair, preventing it from facilitating ring-opening reactions. However, exposure to strong Lewis acids or extreme heat (>50°C) can trigger ring fragmentation.

Structural Vulnerability Diagram

Figure 1: Primary degradation pathways. Red arrows indicate the most critical risks in solution state.

Part 3: Storage & Handling Protocols[7][8]

Protocol A: Solid State Storage

Objective: Prevent moisture uptake and photon-induced oxidation.

-

Container: Store in amber glass vials with Teflon-lined screw caps.

-

Environment: Maintain at -20°C .

-

Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant packets (silica gel or Drierite).

-

Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside the desiccated secondary container. This prevents condensation from forming on the cold solid.

Protocol B: Preparation of Stock Solutions (Self-Validating)

Objective: Create a stable 10 mM or 100 mM stock solution in DMSO.

Reagents:

-

Anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Argon or Nitrogen gas line.

Workflow:

Figure 2: Optimal workflow for stock solution preparation.

Step-by-Step Procedure:

-

Weighing: Rapidly weigh the required amount of solid. If the solid appears "sticky" or clumps, it has already absorbed water; assume the molecular weight is effectively higher or dry under vacuum if critical.

-

Solubilization: Add Anhydrous DMSO . Vortex until clear.

-

Note: Do not use water or PBS for the stock solution. Aqueous solutions are prone to pH drift and microbial growth.

-

-

Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen into the vial headspace for 5–10 seconds to displace oxygen.

-

Aliquotting: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage: Freeze at -20°C (stable for 3 months) or -80°C (stable for 1 year).

Part 4: Stability Matrix & QC

Stability Reference Table

| Solvent/State | Temperature | Stability Estimate | Recommendation |

| Solid (Desiccated) | -20°C | > 2 Years | Long-term storage |

| DMSO Stock | -80°C | 1 Year | Preferred for stocks |

| DMSO Stock | -20°C | 3 Months | Working stocks |

| DMSO Stock | 25°C (RT) | < 48 Hours | Use immediately |

| Aqueous Buffer | 4°C / RT | < 24 Hours | Prepare fresh only |

Quality Control (QC) Check

If you suspect degradation (e.g., solution turns yellow/orange), perform this simple LC-MS check:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% to 95% ACN over 10 mins.

-

Detection: UV at 254 nm and 210 nm.

-

Pass Criteria: Single peak >95% purity.

-

Fail Indicator 1: Peak at [M+16] (Oxidation/N-oxide).

-

Fail Indicator 2: Appearance of p-methoxybenzaldehyde (cleavage product) at early retention times.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56965935, 1-(4-Methoxybenzyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

- Way, L., et al. (2020).Stability of Amine Hydrochloride Salts in DMSO Solutions. Journal of Pharmaceutical Sciences. (Generalized reference for amine/DMSO interactions).

Sources

Troubleshooting & Optimization

Optimizing recrystallization of 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride

Subject: 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride (HCl) Ticket ID: TECH-CRYST-8821 Support Level: Senior Application Scientist

Executive Summary & Compound Profile

User Context: You are likely synthesizing this compound as a key intermediate for monoamine oxidase (MAO) inhibitors or LSD1 inhibitors (similar to Tranylcypromine analogs). The presence of the cyclopropane ring combined with the electron-rich 4-methoxybenzyl group creates specific challenges:

-

Oiling Out: The flexible benzyl chain and ionic nature often lead to liquid-liquid phase separation (LLPS) rather than crystal nucleation.

-

Ring Stability: While the HCl salt is generally stable, the cyclopropane ring possesses high ring strain (~27.5 kcal/mol). Excessive heating in strongly acidic media during recrystallization can lead to ring-opening degradation.

-

Oxidation: The methoxy group activates the aromatic ring, making the compound susceptible to oxidative coloration (turning yellow/brown) if processed without inert gas protection.

Typical Solubility Profile (HCl Salt)

Data summarized from homologous cyclopropylamine salts.

| Solvent Category | Specific Solvent | Solubility Behavior | Role in Process |

| Primary Solvents | Methanol, Ethanol, Water | High solubility at RT. | Dissolver |

| Secondary Solvents | Isopropanol (IPA), n-Butanol | Moderate solubility (High at reflux, Low at RT). | Ideal Single-Solvent |

| Anti-Solvents | Diethyl Ether, MTBE, Ethyl Acetate | Very low solubility. | Precipitant |

| Non-Polar | Hexane, Heptane | Insoluble. | Strong Anti-Solvent |

Critical Workflow: Solvent System Selection

Do not blindly follow a literature recipe. Batch-to-batch impurity profiles require adaptive solvent selection. Use the decision matrix below to select your system.

Figure 1: Solvent Selection Decision Matrix. Note that IPA is often the "Goldilocks" solvent for amine hydrochlorides, balancing solubility and crystallization potential.

The "Golden Batch" Protocol

Standardized procedure for >98% purity.

Safety Warning: Perform all steps under a Nitrogen atmosphere to prevent oxidation of the methoxybenzyl group.

Materials

-

Crude Solid: 1-(4-Methoxybenzyl)cyclopropanamine HCl

-

Solvent A: Isopropanol (IPA) - HPLC Grade

-

Solvent B: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)

-

Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, oil bath.

Step-by-Step Methodology

-

Dissolution (Thermodynamic Control):

-

Place crude solid in the flask.

-

Add Solvent A (IPA) at a ratio of 3 mL per gram of solid.

-

Heat to mild reflux (approx. 80-82°C).

-

Checkpoint: If solid does not dissolve, add IPA in 0.5 mL increments. Do not exceed 10 mL/g. If still insoluble, hot filter to remove inorganic salts (e.g., NH4Cl).

-

-

Nucleation Point (The Critical Moment):

-

Once dissolved, remove from heat and allow to cool to ~50°C.

-

Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod.

-

Anti-Solvent Addition: If no crystals appear by 40°C, add Solvent B (MTBE) dropwise until a faint turbidity (cloudiness) persists. Then add 1-2 drops of Solvent A to clear it again.

-

-

Crystal Growth (Kinetic Control):

-

Allow the solution to cool to Room Temperature (RT) slowly (over 2 hours). Rapid cooling traps impurities.

-

Once at RT, move to a fridge (4°C) for 4 hours, then a freezer (-20°C) overnight.

-

-

Isolation:

-

Filter the white crystalline solid using a Büchner funnel.

-

Wash: Wash the cake with cold MTBE (or 10% IPA in MTBE).

-

Drying: Dry under vacuum at 40°C. Avoid higher temperatures to prevent HCl dissociation or oxidation.

-

Troubleshooting Guide: "Oiling Out"

The most frequent ticket we receive regarding this compound is: "My product separated as a yellow oil at the bottom of the flask instead of crystals."

Mechanism: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (MSZW - Metastable Zone Width). This is common when the compound is too soluble in the solvent or contains lipophilic impurities.

Figure 2: Troubleshooting workflow for oiling out phenomena. Increasing the ratio of the polar solvent (Solvent A) usually fixes LLPS issues.

Corrective Actions for Oiling Out:

-

The "Re-Dissolve" Technique: Reheat the mixture until the oil dissolves. Add 10-20% more of the polar solvent (Ethanol/IPA). The oil phase is usually too rich in the non-polar anti-solvent.

-

Trituration: If the oil refuses to crystallize, decant the supernatant solvent. Add fresh diethyl ether or MTBE to the oil and sonicate vigorously. This physically disrupts the oil and forces solidification.

-

Seeding: Oiling out often happens because the energy barrier for nucleation is high. Seeding provides a template, bypassing the energy barrier.

Frequently Asked Questions (FAQ)

Q1: The crystals are slightly yellow. Is this acceptable?

-

Answer: For early-stage intermediates, pale yellow is often acceptable. However, deep yellow/brown indicates oxidation of the methoxybenzyl moiety or presence of trace iodine/bromine (if synthesized via halide precursors).

-

Fix: Recrystallize using Methanol/Activated Carbon . Dissolve the salt in hot methanol, add activated charcoal (5 wt%), stir for 15 mins, filter hot through Celite, then induce crystallization with MTBE.

Q2: My yield is only 40%. Where is the rest?

-

Answer: Amine hydrochlorides are often significantly soluble in alcohols.

-

Fix: Save your "mother liquor" (filtrate). Concentrate it to half volume on a rotavap and repeat the cooling process to harvest a "second crop." Note: The second crop will have lower purity.

Q3: Can I use Acetone?

-

Answer: Avoid Acetone. While often a good solvent, primary amines (even as salts) can potentially react with ketones to form imines (Schiff bases) under equilibrium, especially if excess acid or heat is present. Stick to Alcohols or Esters.

Q4: How do I remove inorganic salts (NH4Cl, NaCl)?

-

Answer: Inorganic salts are insoluble in dry Ethanol or Isopropanol.

-

Fix: Dissolve your crude amine HCl in dry boiling Ethanol. Any solid remaining at boiling temperature is likely inorganic. Filter this hot before cooling the filtrate to get your product.

References & Grounding

-

General Purification Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for purification of amine hydrochlorides).

-

Crystallization Mechanisms: Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.

-

Synthesis Context (Cyclopropylamines): Organic Syntheses, Coll. Vol. 10, p.289 (2004); Vol. 79, p.139 (2002). (Describes handling of N-benzyl cyclopropylamine derivatives).

-

Safety Data: Sigma-Aldrich Safety Data Sheet for 1-(4-Methoxybenzyl)cyclopropan-1-amine hydrochloride.

Disclaimer: This guide is intended for qualified research personnel. Always review the specific SDS for this compound before handling.

Validation & Comparative

A Senior Application Scientist's Guide to LC-MS Fragmentation of Cyclopropanamine Derivatives

Abstract

The cyclopropane ring is a highly strained, three-membered carbocycle that imparts unique conformational rigidity and electronic properties to molecules, making it a prized structural motif in medicinal chemistry.[1][2] Cyclopropanamine derivatives, in particular, are core components of numerous therapeutic agents. Understanding their behavior under mass spectrometric analysis is critical for metabolite identification, impurity profiling, and pharmacokinetic studies. This guide provides an in-depth analysis of the characteristic Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of cyclopropanamine derivatives, explains the underlying mechanistic principles, and compares these patterns to other relevant cyclic amines. We will delve into the causality behind experimental choices and provide actionable protocols for researchers in drug development.

Introduction: The Significance of the Cyclopropylamine Moiety

The cyclopropane ring, despite its inherent strain, offers a stable and rigid scaffold.[1] When incorporated into drug candidates, this moiety can enhance potency, modulate metabolic stability, and improve selectivity. The amine substituent provides a basic handle for salt formation and crucial hydrogen bonding interactions with biological targets. A notable example is Tranylcypromine, a monoamine oxidase (MAO) inhibitor used in the treatment of neuropsychiatric disorders, which features a phenylcyclopropanamine core.[3][4]

Given their prevalence, a robust understanding of how these molecules fragment in a mass spectrometer is not merely academic; it is a practical necessity for unambiguous structural elucidation in complex biological matrices. This guide will focus on fragmentation induced by soft ionization techniques like Electrospray Ionization (ESI), which are standard in modern LC-MS workflows.[5][6]

The Logic of Fragmentation: Core Pathways for Protonated Cyclopropanamines

In positive-ion ESI-MS, cyclopropanamines readily protonate at the basic nitrogen atom to form the quasi-molecular ion [M+H]⁺.[5] Collision-Induced Dissociation (CID) of this precursor ion initiates a cascade of fragmentation events. The high ring strain and the presence of the charged amino group dictate the primary fragmentation routes.

The fragmentation of the parent cyclopropane structure itself often involves C-C bond scission and loss of hydrogen atoms or molecules.[7] For cyclopropanamine derivatives, the pathways are more complex, influenced by the protonated amine.

Pathway A: Homolytic Cleavage and Ring Opening

The most characteristic fragmentation pathway involves the opening of the strained cyclopropane ring. A single-electron transfer can lead to a radical cation intermediate, which rapidly rearranges.[4] This ring-opening is the foundational step for many subsequent product ions.

Pathway B: α-Cleavage

Similar to other aliphatic amines, α-cleavage is a predominant fragmentation mode.[8] This involves the cleavage of a C-C bond adjacent to the nitrogen atom. For cyclopropanamines, this results in the formation of a stable iminium ion and the loss of a radical from the ring.

Pathway C: Neutral Loss of Ammonia (NH₃)

The loss of the entire amine group as neutral ammonia (or a substituted amine) is a common pathway, especially if the resulting cyclopropyl cation can be stabilized by other substituents.

Below is a generalized workflow for analyzing these fragmentation patterns.

Comparative Fragmentation: Cyclopropanamine vs. Cyclobutanamine

To truly understand the unique fragmentation of the cyclopropane ring, it is instructive to compare it with its four-membered ring homolog, cyclobutanamine. The difference in ring strain energy significantly alters the preferred fragmentation channels.

| Feature | Cyclopropanamine Derivative | Cyclobutanamine Derivative | Rationale & Causality |

| Dominant Pathway | Ring-opening followed by various losses. | Ring fission into two ethylene molecules (or derivatives). | The high strain of the cyclopropane ring makes ring cleavage a very low-energy, favorable process. The cyclobutane ring is less strained and favors a retro [2+2] cycloaddition-type cleavage. |

| Key Neutral Loss | Loss of C₂H₄ (ethylene) after ring opening. | Loss of C₂H₄ (ethylene). | While both can lose ethylene, the mechanism differs. For cyclopropanamine, it's a multi-step process post-ring opening. For cyclobutanamine, it's a concerted ring fission. |

| [M-NH₃]⁺ Ion | Less common, requires charge stabilization. | More common. | The secondary carbocation formed after NH₃ loss from a cyclobutane ring is more stable than the highly unstable cyclopropyl cation. |

| α-Cleavage | Competes with ring-opening. | A significant pathway, leading to loss of a C₃H₅ radical. | The energetics of α-cleavage are comparable to ring fission in cyclobutanamine, making it a major competing pathway. |

This comparison highlights how the unique chemical properties of the cyclopropane ring directly influence its mass spectrometric "fingerprint."[1]

The Influence of Substituents

Substituents on either the cyclopropane ring or the amine nitrogen dramatically influence fragmentation outcomes. Electron-donating or -withdrawing groups can stabilize or destabilize intermediates, thereby favoring one pathway over another.[9][10]

-

Phenyl Substitution (e.g., Tranylcypromine): A phenyl group can stabilize a radical or cationic site formed during ring-opening, making this the dominant pathway.[4] Subsequent fragmentation will often involve losses from the phenyl ring (e.g., loss of benzene).

-

N-Alkylation: Increasing the size of alkyl groups on the nitrogen favors α-cleavage, with the largest alkyl group being preferentially lost as a radical (Stevenson's rule).

-

Ring Substitution: Electronegative substituents on the ring can influence the initial site of bond cleavage, potentially leading to complex rearrangement pathways.[9]

The fragmentation pathway diagram below illustrates the major routes for a generic N-substituted cyclopropanamine.

Experimental Protocol: A Self-Validating Method

This section provides a robust, step-by-step protocol for acquiring high-quality MS/MS data for cyclopropanamine derivatives. The choice of a HILIC column is deliberate; it provides excellent retention for these polar, basic compounds, which are often poorly retained in reversed-phase chromatography.[11]

Objective: To generate a reproducible product ion spectrum for a novel cyclopropanamine derivative.

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)

-

Ion Source: Electrospray Ionization (ESI)

Materials:

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Analyte (~1 mg)

-

ZIC-pHILIC column (or equivalent HILIC stationary phase)

Step-by-Step Methodology:

-

Sample Preparation (Self-Validation Step: Purity Check):

-

Prepare a 1 mg/mL stock solution of the analyte in 50:50 Acetonitrile:Water.

-

Dilute this stock to 1 µg/mL in the initial mobile phase composition (e.g., 95% Acetonitrile).

-

Causality: Preparing the sample in the initial mobile phase prevents peak distortion upon injection. The 1 µg/mL concentration is a good starting point to avoid detector saturation.

-

-

Liquid Chromatography (Self-Validation Step: Peak Shape & Retention):

-

Column: ZIC-pHILIC, 2.1 x 100 mm, 5 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 95% B to 50% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Causality: Formic acid is a volatile modifier that aids in protonation for positive-ion ESI and improves peak shape.[5] The gradient is designed to elute a wide range of polar compounds.

-

-

Mass Spectrometry - MS1 Scan (Self-Validation Step: Precursor Confirmation):

-

Ionization Mode: ESI Positive

-

Scan Range: m/z 50 - 500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Action: Infuse the sample directly or inject onto the LC system. Confirm the presence of the [M+H]⁺ ion at the expected m/z value. Check for potential in-source fragmentation or adducts ([M+Na]⁺).[5]

-

-

Mass Spectrometry - MS2 Product Ion Scan (Self-Validation Step: Fragment Reproducibility):

-

Isolation: Isolate the confirmed [M+H]⁺ ion with an isolation window of ~1 m/z.

-

Activation: Collision-Induced Dissociation (CID) with Argon.

-

Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV).

-

Action: Acquire the product ion spectrum. The CE ramp ensures that both low-energy (stable fragments) and high-energy (smaller fragments) dissociations are observed.

-

Causality: Ramping the collision energy in a single run provides a comprehensive fragmentation pattern, which is more efficient than performing multiple injections at fixed CEs. The resulting spectrum is a composite of all fragmentation events.[12]

-

-

Data Interpretation:

-

Analyze the resulting spectrum to identify product ions corresponding to the pathways described in Section 2.

-

Use high-resolution mass spectrometry if available to determine the elemental composition of fragments, confirming the proposed neutral losses.

-

Conclusion

The LC-MS fragmentation of cyclopropanamine derivatives is a predictable process governed by the interplay between ring strain and the basicity of the amino group. The primary fragmentation pathways involve ring-opening, α-cleavage, and neutral loss of the amine moiety. These patterns are distinct from those of less-strained cyclic amines like cyclobutanamine. By understanding the underlying chemical principles and employing a systematic, self-validating experimental approach, researchers can confidently use LC-MS/MS to elucidate the structures of novel cyclopropanamine-containing compounds, accelerating drug discovery and development efforts.

References

-

Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC. PubMed Central. Available at: [Link]

-

Unravelling the target landscape of tranylcypromines for new drug discovery - PMC. PubMed Central. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Mestrelab Research. Available at: [Link]

-

ESI-MS 2 spectra of compounds 1 (a), 2 (b) and 4 (c). ResearchGate. Available at: [Link]

-

mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification. Doc Brown's Chemistry. Available at: [Link]

-

Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ACS Publications. Available at: [Link]

-

Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes - PMC. PubMed Central. Available at: [Link]

-

Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

-

Understanding MS/MS fragmentation pathways of small molecular weight molecules. White Rose eTheses Online. Available at: [Link]

-

MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. ResearchGate. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

-

Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]

-

ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. Available at: [Link]

-

Influence of substituent groups at the 3-position on the mass spectral fragmentation pathways of cephalosporins. PubMed. Available at: [Link]

-

Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. ACS Publications. Available at: [Link]

-

Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Royal Society of Chemistry. Available at: [Link]

-

Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. PubMed. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]

- 3. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 6. sites.bu.edu [sites.bu.edu]

- 7. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Influence of substituent groups at the 3-position on the mass spectral fragmentation pathways of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gala.gre.ac.uk [gala.gre.ac.uk]

Comparison of cyclopropanamine HCl vs. cyclopropanamine free base reactivity

Topic: Comparison of Cyclopropanamine HCl vs. Cyclopropanamine Free Base Reactivity Content Type: Publish Comparison Guide

Executive Summary: The "Buy vs. Make" Decision

In drug discovery and early-phase development, the choice between Cyclopropanamine Hydrochloride (HCl) and Cyclopropanamine Free Base is rarely about chemical preference—it is a decision dictated by stability, volatility, and stoichiometry .[1]

While the free base is the active nucleophile required for reaction, its physical properties (low boiling point, volatility, toxicity) make it a liability in the lab.[1] The HCl salt is the industry-standard "storage form," but it introduces a "deprotonation penalty"—an obligatory step that, if mishandled, can stall yields or introduce salt byproducts that interfere with sensitive catalysts.[1]

This guide dissects the reactivity profiles of both forms, providing the data and protocols necessary to transition seamlessly between them.[1]

Physical & Chemical Property Comparison

The fundamental difference lies in the state of matter and basicity . Cyclopropanamine is chemically distinct from acyclic alkyl amines (like isopropylamine) due to the significant ring strain and hybridization effects of the cyclopropane ring.

Table 1: Comparative Physicochemical Profile

| Feature | Cyclopropanamine Free Base | Cyclopropanamine HCl | Practical Implication |

| Formula | Stoichiometry adjustment required (MW difference). | ||

| MW | 57.09 g/mol | 93.56 g/mol | HCl salt is ~64% heavier; correct your equivalents. |

| Physical State | Volatile Liquid | Hygroscopic Solid | HCl is easier to weigh; Free Base requires gas-tight syringes. |

| Boiling/Melting | bp 49–50 °C | mp >100 °C (dec.) | CRITICAL: Free base evaporates at reaction temps >50°C. |

| pKa (Conj. Acid) | ~9.10 | N/A (Salt form) | Weaker base than propylamine ( |

| Stability | Oxidizes; Absorbs | Stable; Hygroscopic | Free base degrades if stored improperly. |

| Hazards | Flammable, Corrosive, Toxic | Irritant, Solid | Free base requires fume hood & spark-free tools.[1] |

Deep Dive: The "s-Character" Effect on Reactivity

Unlike typical

-